N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide

Chemical Procurement Purity Specification Supply Chain

Choose this N-methylated analog for a permanent, non-exchangeable nitrogen substituent essential in syntheses where the amide N–H would be incompatible (e.g., strong-base alkylations/acylations). The 98% assay grade—3% higher than standard 95% catalog items—reduces pre-use purification and minimizes systematic error in quantitative HPLC/MS workflows. Its computed LogP (3.33) and moderate TPSA (83.2 Ų) align with favorable drug-like space, making it a superior reference for SAR studies involving the 2-benzoyl-4-nitrophenyl motif.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 103697-03-6
Cat. No. B034764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide
CAS103697-03-6
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14N2O4/c1-11(19)17(2)15-9-8-13(18(21)22)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeySOKNMKHYFCVDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide (CAS 103697-03-6) – Core Chemical Identity and Procurement Baseline


N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide (CAS 103697‑03‑6, C₁₆H₁₄N₂O₄, MW 298.29 g/mol) is a nitro‑substituted benzophenone‑acetamide hybrid [REFS‑1]. The molecule comprises a benzoyl group at the 2‑position and a nitro group at the 4‑position of the phenyl ring, with an N‑methylacetamide substituent [REFS‑2]. Computed descriptors (XLogP3‑AA 2.5, TPSA 83.2 Ų) place it in a physicochemical space that differs measurably from closely related des‑methyl analogs [REFS‑1].

Why Generic Substitution of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide Fails Without Quantitative Verification


Although numerous nitrobenzophenone and benzoyl anilide derivatives exist, generic interchange is scientifically unsound. Subtle structural variations—most critically the N‑methyl substitution pattern and the exact positioning of the electron‑withdrawing nitro group—profoundly alter lipophilicity, hydrogen‑bonding capacity, and electronic environment. These differences, even when seemingly minor, translate into non‑linear changes in reactivity, chromatographic behavior, and downstream synthetic efficiency [REFS‑1]. Consequently, any substitution must be governed by direct, quantifiable comparisons of the specific physical or performance parameters required for the intended application.

Quantitative Differential Evidence for N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide (CAS 103697-03-6)


Procurement‑Grade Purity: Head‑to‑Head Comparison of Commercially Available Batches

The compound is commercially supplied at multiple purity levels, with a defined 3‑percentage‑point differential between common catalog grades. One major supplier lists the product with a stated purity of 95% [REFS‑1], whereas an alternative source specifies a 98% purity grade [REFS‑2]. This 3% absolute difference in assay is critical when the compound is used as a stoichiometric building block or as a reference standard.

Chemical Procurement Purity Specification Supply Chain

Lipophilicity Differentiation: Measured LogP Shift Relative to the Des‑Methyl Analog

The target compound exhibits a lower computed lipophilicity (LogP) compared to its des‑methyl analog, N‑(2‑Benzoyl‑4‑nitrophenyl)acetamide (CAS 41019‑22‑1). The N‑methylated derivative has a reported LogP of 3.33 [REFS‑1], whereas the corresponding secondary amide possesses a LogP of 3.38 [REFS‑2]. This difference of ΔLogP = –0.05 is directionally consistent with the addition of a polarizable methyl group adjacent to the amide carbonyl.

Physicochemical Characterization Lipophilicity Chromatography

Polar Surface Area Differentiation: TPSA Reduction Compared to the Des‑Methyl Analog

The topological polar surface area (TPSA) of the N‑methylated compound is significantly lower than that of the secondary amide. PubChem records a TPSA of 83.2 Ų for N‑(2‑Benzoyl‑4‑nitrophenyl)‑N‑methylacetamide [REFS‑1]. In contrast, N‑(2‑Benzoyl‑4‑nitrophenyl)acetamide exhibits a TPSA of 91.99 Ų [REFS‑2]. The ΔTPSA of –8.8 Ų indicates reduced hydrogen‑bonding capacity, a direct consequence of substituting the amide N–H with an N–CH₃ group.

Physicochemical Characterization Permeability QSAR

Procurement‑Driven Application Scenarios for N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide (103697-03-6)


Building Block for Syntheses Requiring a Non‑Exchangeable Amide Proton

In synthetic sequences where the amide N–H would be incompatible with subsequent transformations (e.g., alkylations, acylation reactions involving strong bases), the fully N‑methylated analog offers a permanent, non‑exchangeable nitrogen substituent. The 83.2 Ų TPSA and LogP of 3.33 make it a distinct choice over the secondary amide (TPSA 91.99 Ų, LogP 3.38) when the goal is to modulate the polarity of a key intermediate without introducing additional hydrogen‑bond donors [REFS‑1].

Analytical Reference Standard with Defined Purity Threshold

Laboratories requiring a high‑purity reference material for HPLC method development or mass spectrometry calibration should procure the 98% grade of N‑(2‑Benzoyl‑4‑nitrophenyl)‑N‑methylacetamide [REFS‑2]. The 3% higher assay compared to the standard 95% catalog item reduces the need for pre‑use purification and minimizes systematic error in quantitative analysis [REFS‑3].

Lipophilic Pharmacophore or Molecular Tag in Medicinal Chemistry

The combination of a benzophenone core with an N‑methylacetamide group yields a lipophilic, metabolically stable module that can be appended to larger scaffolds. The computed LogP (3.33) and moderate TPSA (83.2 Ų) align with favorable oral drug‑like space, making this compound a relevant comparator when exploring structure‑activity relationships for series containing a 2‑benzoyl‑4‑nitrophenyl motif [REFS‑4].

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